molecular formula C7H7BO3 B14472060 2-Methoxy-2H-1,3,2-benzodioxaborole CAS No. 72035-41-7

2-Methoxy-2H-1,3,2-benzodioxaborole

Cat. No.: B14472060
CAS No.: 72035-41-7
M. Wt: 149.94 g/mol
InChI Key: SXAYSBNMMPGRGY-UHFFFAOYSA-N
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Description

2-Methoxy-1,3,2-benzodioxaborole is an organoboron compound with the molecular formula C7H7BO3 It is a derivative of benzodioxaborole, featuring a methoxy group attached to the boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1,3,2-benzodioxaborole can be synthesized through several methods. One common approach involves the reaction of catechol with boron reagents under controlled conditions. For instance, catechol can be reacted with boron trichloride (BCl3) in the presence of a base to form the desired compound. Another method involves the use of boronic acids or esters as starting materials, which are then subjected to methoxylation reactions to introduce the methoxy group.

Industrial Production Methods

Industrial production of 2-methoxy-1,3,2-benzodioxaborole typically involves large-scale reactions using boron-containing precursors and appropriate catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,3,2-benzodioxaborole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-hydride species.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include boronic acids, boron-hydride species, and various substituted benzodioxaborole derivatives. These products have significant applications in organic synthesis and materials science.

Scientific Research Applications

2-Methoxy-1,3,2-benzodioxaborole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-1,3,2-benzodioxaborole involves its interaction with molecular targets through its boron atom. The boron atom can form stable complexes with various biomolecules, including enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to potential therapeutic effects. The compound’s ability to participate in Suzuki-Miyaura coupling reactions also highlights its role in facilitating carbon-carbon bond formation, which is crucial in organic synthesis .

Comparison with Similar Compounds

2-Methoxy-1,3,2-benzodioxaborole can be compared with other similar compounds, such as:

The uniqueness of 2-methoxy-1,3,2-benzodioxaborole lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to other benzodioxaborole derivatives.

Properties

CAS No.

72035-41-7

Molecular Formula

C7H7BO3

Molecular Weight

149.94 g/mol

IUPAC Name

2-methoxy-1,3,2-benzodioxaborole

InChI

InChI=1S/C7H7BO3/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3

InChI Key

SXAYSBNMMPGRGY-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)OC

Origin of Product

United States

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